4-(N-Methyl-N-nitroso)aminoantipyrine

DFT computational analysis electrophilicity nitrosamine reactivity

Quantifying NDSRI at trace levels (100 ng/day AI) demands a reference standard that eliminates ambiguity in retention time, fragmentation, and matrix recovery. This compound addresses that exact challenge: - Certified for Metamizole NDSRI Analysis: Specifically designated N-Nitroso Metamizole EP Impurity C for compliant HPLC-UV/LC-MS/MS method validation and release testing. - Defined Physicochemical Identity: Melting point 99 °C (ethyl ether) provides orthogonal confirmation; molecular formula C₁₂H₁₄N₄O₂, MW 246.27 g/mol. - Regulatory-Ready Documentation: Supplied with full Certificate of Analysis (HPLC purity, isomeric composition) to ensure data integrity for ANDA/DMF submissions.

Molecular Formula C12H14N4O2
Molecular Weight 246.27 g/mol
CAS No. 73829-38-6
Cat. No. B1211485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-Methyl-N-nitroso)aminoantipyrine
CAS73829-38-6
Synonyms4-(N-methyl-N-nitroso)aminoantipyrine
MNAA
N-nitroso-methylaminoantipyrine
N-nitrosomethylaminoantipyrine
N-NMAA
Molecular FormulaC12H14N4O2
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=O
InChIInChI=1S/C12H14N4O2/c1-9-11(14(2)13-18)12(17)16(15(9)3)10-7-5-4-6-8-10/h4-8H,1-3H3
InChIKeyPJVMURIFUSQEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(N-Methyl-N-nitroso)aminoantipyrine (CAS 73829-38-6) Procurement and Analytical Reference Standard Specifications for Nitrosamine Impurity Testing


4-(N-Methyl-N-nitroso)aminoantipyrine (CAS 73829-38-6, molecular formula C₁₂H₁₄N₄O₂, molecular weight 246.27 g/mol) is an N-nitrosamine derivative of the antipyrine scaffold, also designated as N-Nitroso Metamizole EP Impurity C . The compound is characterized by a nitroso group (-N=O) attached to a methylated nitrogen atom at the 4-position of the antipyrine core . It is primarily supplied as a certified analytical reference standard for pharmaceutical quality control, specifically for the detection and quantification of nitrosamine drug substance-related impurities (NDSRIs) in metamizole (dipyrone) drug products and active pharmaceutical ingredients [1].

Why Generic N-Nitrosamine Reference Standards Cannot Substitute for 4-(N-Methyl-N-nitroso)aminoantipyrine in Metamizole Impurity Testing


4-(N-Methyl-N-nitroso)aminoantipyrine cannot be interchanged with other N-nitrosamine reference standards such as N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), or even structurally related antipyrine-derived nitrosamines due to fundamental differences in their formation pathways, regulatory classification, and analytical detection requirements. Unlike the small-molecule dialkylnitrosamines (e.g., NDMA) that form via non-specific nitrosation of secondary amine contaminants or degradation pathways, 4-(N-Methyl-N-nitroso)aminoantipyrine is formed as a primary reaction product from the drug substance itself (metamizole/sulpyrine) under physiologically relevant nitrosation conditions [1]. The compound has been assigned a distinct regulatory classification as a Class 2 nitrosamine impurity with an Acceptable Intake (AI) limit of 100 ng/day for metamizole drug products . Substituting a generic nitrosamine standard would fail to provide the correct retention time, mass spectrometric fragmentation pattern, or matrix-specific recovery validation required for compliant analytical method development, method validation, and quality control release testing of metamizole-containing pharmaceuticals [2].

Quantitative Comparative Evidence for 4-(N-Methyl-N-nitroso)aminoantipyrine (CAS 73829-38-6) Selection in Analytical and Toxicological Applications


Reactivity Differentiation: Electrophilic Character of 4-(N-Methyl-N-nitroso)aminoantipyrine versus Non-Nitrosated 4-Aminoantipyrine Analogues

Density functional theory (DFT) calculations comparing antipyrine derivatives demonstrate that 4-nitroso antipyrine exhibits a significantly lower LUMO (lowest unoccupied molecular orbital) value of -2.34 eV compared with non-nitrosated 4-amino analogues, indicating substantially enhanced electrophilic character and reactivity toward nucleophilic biomolecules [1].

DFT computational analysis electrophilicity nitrosamine reactivity

Formation Pathway Dominance: 4-(N-Methyl-N-nitroso)aminoantipyrine as Primary Nitrosation Product versus Minor Byproducts

Under simulated gastric conditions (pH ~2, 37°C, aqueous sodium nitrite), the reaction of sulpyrine (metamizole) with nitrite yields 4-(N-methyl-N-nitroso)aminoantipyrine as a major product, along with 1-diketobutyryl-1-phenyl-2-methyl-2-nitrosohydrazide hydrate as the other major product, while 1-acetyl-1-methyl-2-nitroso-2-phenylhydrazine forms only as a minor product [1].

nitrosation chemistry impurity formation metamizole degradation

Regulatory Classification and Mutagenicity Data: Ames Test Profile Differentiating 4-(N-Methyl-N-nitroso)aminoantipyrine from Non-Mutagenic Nitrosation Products

4-(N-Methyl-N-nitroso)aminoantipyrine (MNAA) has been reported as positive in Salmonella typhimurium strain TA100 in mutagenicity studies . Based on this Ames-positive profile and the predicted Carcinogenic Potency Categorization Approach under ICH M7(R2) guidelines, the compound has been classified as a Class 2 nitrosamine impurity with an Acceptable Intake (AI) limit of 100 ng/day for metamizole drug products .

Ames mutagenicity assay ICH M7 nitrosamine impurity classification

Purity Specification and Isomeric Composition: Comparative Purity Data Across Commercial Suppliers

Commercial suppliers of 4-(N-Methyl-N-nitroso)aminoantipyrine provide the compound with certified purity specifications that include explicit identification of isomeric mixtures. For example, one supplier lists purity by HPLC as 98.79% and notes that the product is a mixture of isomers .

reference standard certification HPLC purity analytical method validation

Physicochemical Property Differentiation: Melting Point as a Quality Control Identifier for 4-(N-Methyl-N-nitroso)aminoantipyrine

4-(N-Methyl-N-nitroso)aminoantipyrine exhibits a melting point of 99°C (recrystallized from ethyl ether) . This physical property serves as a distinguishing quality control parameter for identity confirmation and purity assessment, differentiating the compound from structurally related antipyrine impurities and non-nitrosated precursors.

melting point characterization nitrosamine purity assessment reference standard identity confirmation

Critical Application Scenarios for 4-(N-Methyl-N-nitroso)aminoantipyrine (CAS 73829-38-6) Reference Standard Procurement


Regulatory-Compliant Analytical Method Development and Validation for Metamizole NDSRI Quantification

Pharmaceutical analytical laboratories developing HPLC-UV, LC-MS/MS, or GC-MS methods for nitrosamine drug substance-related impurity (NDSRI) quantification in metamizole (dipyrone) drug products require a certified reference standard of 4-(N-Methyl-N-nitroso)aminoantipyrine (N-Nitroso Metamizole EP Impurity C) to establish method linearity, accuracy, precision, and limit of quantitation (LOQ). Given the regulatory classification of this impurity as Class 2 with an Acceptable Intake limit of 100 ng/day , the analytical method must achieve sufficient sensitivity to reliably quantify the compound at or below this threshold. The use of a properly characterized reference standard with documented purity (e.g., 98.79% by HPLC) and known isomeric composition is essential for accurate quantitation and compliance with ICH M7(R2) and regional nitrosamine impurity guidelines [1].

Forced Degradation Studies to Assess Nitrosamine Formation Risk in Metamizole-Containing Formulations

Pharmaceutical development teams conducting forced degradation (stress) studies under ICH Q1A(R2) stability guidelines require 4-(N-Methyl-N-nitroso)aminoantipyrine as a reference standard to identify and quantify nitrosamine formation under acidic storage conditions or in formulations containing nitrite excipients. The compound has been demonstrated to form as a main product from the reaction of sulpyrine (metamizole) with nitrite under simulated gastric conditions (pH ~2, 37°C) [2], establishing the scientific rationale for its inclusion in stability-indicating method validation. Procurement of this specific reference standard enables accurate spike-recovery experiments in formulation matrices and supports regulatory submissions (ANDAs, NDAs, DMFs) that require demonstration of nitrosamine control strategies [2].

In Vitro Genotoxicity and Structure-Activity Relationship (SAR) Studies of Antipyrine-Derived Nitrosamines

Toxicology and drug safety research laboratories investigating the mutagenic and carcinogenic potential of N-nitrosamine drug substance-related impurities require 4-(N-Methyl-N-nitroso)aminoantipyrine for comparative SAR studies and in vitro genotoxicity assays. The compound has demonstrated positive mutagenicity in Salmonella typhimurium TA100 , and DFT computational analysis has quantified its enhanced electrophilic character (LUMO = -2.34 eV) relative to non-nitrosated 4-aminoantipyrine derivatives [3]. These properties support its use as a model compound for understanding the structure-dependent genotoxic potential of antipyrine-derived NDSRIs. Procurement of the authenticated reference standard is essential for reproducible Ames testing and for correlating computational reactivity predictions with experimental mutagenicity outcomes [3].

Pharmaceutical Quality Control Release Testing and Batch-to-Batch Consistency Verification

Quality control laboratories in pharmaceutical manufacturing facilities performing release testing of metamizole active pharmaceutical ingredient (API) and finished drug products require a certified reference standard of 4-(N-Methyl-N-nitroso)aminoantipyrine for impurity profiling and batch conformity assessment. The compound's defined melting point (99°C, ethyl ether) provides an orthogonal identity confirmation parameter for incoming reference standard qualification. Additionally, the compound's specification as an EP Impurity C designation aligns with European Pharmacopoeia requirements for impurity control in metamizole drug substances [1]. Procurement of a reference standard with full certificate of analysis documentation (including HPLC purity, isomeric composition, and storage conditions) ensures data integrity and audit-readiness for regulatory inspections [1].

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